![molecular formula C25H24N2O6 B2480481 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-88-4](/img/structure/B2480481.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, Rao et al. (2020) developed a series of derivatives through condensation reactions involving substituted aryl aldehydes and specific acetamido acetic acids, indicating the type of synthetic routes that might be employed for compounds with similar structures (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using advanced spectroscopic techniques. For example, compounds synthesized by Rao et al. (2020) were characterized using 1H NMR, 13C NMR, and LCMS, which are crucial for determining the chemical structure and confirming the synthesis of the desired compound (Rao et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, depending on the functional groups present in the molecule. The presence of benzodioxol, pyran, and acetamide moieties suggests that these compounds could undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to a wide range of biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical methods. While specific data on this compound is not available, similar synthetic compounds often exhibit unique physical properties that can be tailored during the synthesis process for desired applications.
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their functional groups, which can interact with biological molecules, leading to potential therapeutic applications. For instance, the antimicrobial activity of related compounds synthesized by Rao et al. (2020) suggests that the chemical properties of these compounds could be exploited in drug development (Rao et al., 2020).
Scientific Research Applications
Synthesis and Antitumor Activity
- A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies showed similar binding modes to known inhibitors, suggesting their mechanism of action involves inhibition of specific kinases relevant to cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
- Novel synthesis of 4-Benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives showed antimicrobial activity, indicating that compounds with bromine substitution exhibited a good activity profile. This research highlights the potential of these compounds in treating microbial infections (N. Rao et al., 2020).
Synthesis of Novel Organic Compounds
- N-Acylhydrazones synthesis provided insights into the structural interpretation of molecules, aiding in understanding the stereochemistry and potential biological activities of novel compounds. This work contributes to the broader field of organic synthesis, offering pathways to design drugs with specific molecular targets (Rubina Munir et al., 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c28-21-10-20(13-27-8-7-18-3-1-2-4-19(18)12-27)30-14-24(21)31-15-25(29)26-11-17-5-6-22-23(9-17)33-16-32-22/h1-6,9-10,14H,7-8,11-13,15-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRLSDTQKKTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide |
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